Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Overview
Description
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.362 g/mol . It is a derivative of malonic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate typically involves the reaction of diethyl malonate with an azetidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the azetidine nitrogen, followed by alkylation with diethyl malonate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: this compound can be converted to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid.
Deprotection: Removal of the Boc group yields 2-(1-azetidinyl)malonic acid diethyl ester.
Substitution: Various substituted azetidine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate depends on its specific application. In the context of enzyme inhibition, the compound may act by mimicking the substrate or transition state of the enzyme, thereby blocking its activity. The azetidine ring can interact with the active site of the enzyme, while the malonate moiety can form stable complexes with metal ions or other cofactors involved in the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the azetidine ring.
N-Boc-3-azetidinone: Contains the azetidine ring but lacks the malonate ester groups.
Diethyl 2-(1-azetidinyl)malonate: Similar structure but without the Boc protecting group.
Uniqueness
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is unique due to the presence of both the Boc-protected azetidine ring and the malonate ester groups. This combination provides a versatile scaffold for further chemical modifications and enhances its utility in synthetic and medicinal chemistry.
Biological Activity
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the existing research findings on the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C15H25NO6
- Molecular Weight : 315.36 g/mol
- CAS Number : 183062-95-5
- Structure : The compound features a diethyl malonate moiety linked to a tert-butoxycarbonyl-protected azetidine.
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The azetidine ring is known for its ability to mimic natural substrates in enzymatic reactions, potentially leading to inhibition or modulation of specific pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound A | 4–8 | MRSA |
Compound B | 0.5–1.0 | M. tuberculosis |
This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against resistant strains, suggesting potential for further development as antibacterial agents.
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer models.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MDA-MB-231 (triple-negative breast cancer) | 0.126 | |
MCF7 (estrogen receptor-positive breast cancer) | TBD | TBD |
The selectivity index observed in these studies suggests that the compound could differentiate between cancerous and non-cancerous cells, potentially leading to fewer side effects compared to conventional chemotherapeutics.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related azetidine derivatives found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific focus on their action against biofilm formation in MRSA strains .
- Anticancer Activity Assessment : Another study evaluated the effects of similar compounds on cell viability in various cancer models, demonstrating significant growth inhibition and induction of apoptosis in treated cells . The research highlighted the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-95-5 | |
Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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